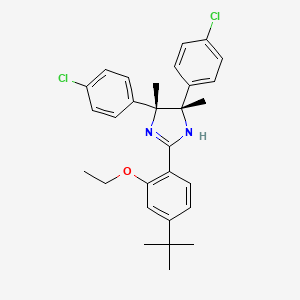

(4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole

CAS No.: 939981-35-8

Cat. No.: VC2686350

Molecular Formula: C29H32Cl2N2O

Molecular Weight: 495.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 939981-35-8 |

|---|---|

| Molecular Formula | C29H32Cl2N2O |

| Molecular Weight | 495.5 g/mol |

| IUPAC Name | (4R,5S)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-1H-imidazole |

| Standard InChI | InChI=1S/C29H32Cl2N2O/c1-7-34-25-18-21(27(2,3)4)12-17-24(25)26-32-28(5,19-8-13-22(30)14-9-19)29(6,33-26)20-10-15-23(31)16-11-20/h8-18H,7H2,1-6H3,(H,32,33)/t28-,29+ |

| Standard InChI Key | OOVOROVEJRZNDO-ISILISOKSA-N |

| Isomeric SMILES | CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@]([C@](N2)(C)C3=CC=C(C=C3)Cl)(C)C4=CC=C(C=C4)Cl |

| SMILES | CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2)(C)C3=CC=C(C=C3)Cl)(C)C4=CC=C(C=C4)Cl |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2)(C)C3=CC=C(C=C3)Cl)(C)C4=CC=C(C=C4)Cl |

Introduction

Structural Characteristics

Molecular Structure and Configuration

The compound (4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3. Unlike fully aromatic imidazoles, this molecule features a 4,5-dihydro structure, indicating reduced aromaticity at the 4,5 positions. The compound possesses defined stereochemistry at positions 4 and 5, specifically the (4R,5S) configuration, which significantly influences its three-dimensional structure and biological activity profile.

The molecular structure includes several key substituents: a 4-(tert-butyl)-2-ethoxyphenyl group at position 2, two 4-chlorophenyl moieties at positions 4 and 5, and methyl groups also at positions 4 and 5. This combination of substituents creates a molecule with both lipophilic and polar characteristics, influencing its solubility profile and potential interactions with biological targets.

Comparative Structural Analysis

The presence of the (4R,5S) stereochemistry further differentiates this compound from many simpler imidazole derivatives, such as 4,5-dimethyl-2-phenyl-1H-imidazole, which lacks this stereochemical complexity. Table 1 provides a comparative analysis of the structural features of (4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole relative to related compounds.

Table 1: Structural Comparison with Related Imidazole Derivatives

| Structural Feature | Subject Compound | 4,5-dimethyl-2-phenyl-1H-imidazole | 2-(4-chlorophenyl)-4,5-bis(4-chlorophenyl)-1H-imidazole |

|---|---|---|---|

| Core Structure | 4,5-dihydroimidazole | Fully aromatic imidazole | Fully aromatic imidazole |

| Position 2 Substituent | 4-(tert-Butyl)-2-ethoxyphenyl | Phenyl | 4-Chlorophenyl |

| Positions 4,5 Substituents | Bis(4-chlorophenyl) and dimethyl | Dimethyl | Bis(4-chlorophenyl) |

| Stereochemistry | (4R,5S) configuration | None | None |

| Halogen Content | Two chlorine atoms | None | Three chlorine atoms |

Synthesis Pathways

Advanced Synthetic Considerations

Modern synthetic approaches might employ catalytic methods to enhance stereoselectivity. For instance, nickel-catalyzed cyclization of amido-nitriles has been demonstrated as an effective method for imidazole synthesis and could be adapted for this more complex target. Additionally, ultrasound-assisted synthetic procedures, as mentioned in relation to other imidazole derivatives, might offer advantages in terms of reaction efficiency and yield .

Chemical Properties and Reactivity

Physical Properties

Based on its structural features, (4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole is expected to be a crystalline solid with a moderately high molecular weight. The presence of lipophilic groups, including the 4-chlorophenyl moieties and the tert-butyl substituent, suggests limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.

The 4,5-dihydro nature of the imidazole ring would impact its aromaticity and basicity compared to fully aromatic imidazole derivatives. The nitrogen at position 3 would retain basic properties, while the NH at position 1 would maintain its acidic character, albeit with modified pKa values due to the structural differences.

| Reactive Site | Potential Reactions | Expected Products |

|---|---|---|

| NH (Position 1) | Alkylation, Acylation | N-substituted derivatives |

| 4,5-Dihydro core | Oxidation | Fully aromatic imidazole derivative |

| 4-Chlorophenyl groups | Cross-coupling reactions | Biaryl derivatives |

| Ethoxy group | O-dealkylation | Hydroxyphenyl derivative |

| tert-Butyl group | Oxidation | Carboxylic acid derivative |

Biological Activities

| Structural Feature | Potential Biological Target | Expected Activity |

|---|---|---|

| Imidazole core | Cytochrome P450 enzymes | Inhibition via heme coordination |

| 4,5-Bis(4-chlorophenyl) | Bacterial cell membranes | Membrane disruption/antimicrobial activity |

| 2-(4-(tert-Butyl)-2-ethoxyphenyl) | PPARγ receptor | Potential modulation of receptor activity |

| (4R,5S) stereochemistry | Viral proteases | Stereospecific inhibition |

Pharmaceutical Applications

Structure-Activity Relationship Considerations

The complex substitution pattern of this compound provides numerous opportunities for structural modification to optimize biological activity. Based on studies of related compounds, several structure-activity relationship (SAR) insights can be proposed:

-

The chlorophenyl substituents at positions 4 and 5 likely contribute to antimicrobial activity and could be modified to enhance potency or alter the spectrum of activity.

-

The (4R,5S) stereochemistry may be critical for specific target interactions, and alteration of this stereochemistry could significantly impact biological activity.

-

The 4-(tert-butyl)-2-ethoxyphenyl substituent at position 2 provides multiple sites for potential modification to optimize receptor interactions, particularly with targets like PPARγ where position 2 substitution has been shown to be important .

Analytical Characterization

Spectroscopic Properties

Prediction of the spectroscopic properties of (4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole can be based on the characteristic patterns of similar imidazole derivatives.

In proton NMR spectroscopy, distinctive signals would be expected for the NH proton of the imidazole ring (typically appearing as a broad singlet in the range of 10-12 ppm), the methyl groups at positions 4 and 5 (likely appearing as singlets around 1.0-1.5 ppm), and the tert-butyl group (appearing as a prominent singlet around 1.3 ppm). The aromatic protons of the phenyl rings would produce complex patterns in the 6.5-8.0 ppm region, with the chlorophenyl groups showing characteristic coupling patterns.

Carbon-13 NMR would show characteristic signals for the imidazole carbon at position 2 (typically around 150-160 ppm), the quaternary carbons bearing the chlorine atoms (around 130-135 ppm), and the aliphatic carbons of the methyl and tert-butyl groups (10-30 ppm range).

Chromatographic Analysis

High-performance liquid chromatography (HPLC) analysis of this compound would likely require a reverse-phase approach due to its predominantly lipophilic character. A C18 column with a gradient elution system using a mixture of acetonitrile or methanol and water, possibly with acidic modifiers such as formic acid, would be suitable for separation and quantification.

The compound's UV absorption profile would be dominated by the aromatic systems, with maximum absorption likely occurring in the 250-280 nm range, making UV detection a viable approach for HPLC analysis. Mass spectrometric detection would be particularly valuable for unambiguous identification, with electrospray ionization likely producing characteristic [M+H]+ ions.

Research Challenges and Future Directions

Synthetic Challenges

The synthesis of (4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole presents several challenges that warrant further investigation:

-

Stereoselective synthesis to establish the (4R,5S) configuration represents a significant challenge, potentially requiring the development of novel asymmetric synthetic methodologies.

-

Efficient introduction of the diverse substituents in a regioselective manner may necessitate careful optimization of reaction conditions and sequence.

-

Scale-up of the synthesis for potential commercial applications would require addressing issues related to cost-effectiveness, environmental impact, and process safety.

Biological Evaluation Needs

Comprehensive biological evaluation of this compound would be essential to fully understand its potential applications:

-

Antimicrobial screening against a diverse panel of bacterial and fungal pathogens, including drug-resistant strains, would help establish its spectrum of activity and potency.

-

Enzyme inhibition assays focusing on viral proteases, cytochrome P450 enzymes, and nuclear receptors like PPARγ would elucidate its mechanism of action.

-

In vitro and in vivo toxicity studies would be necessary to assess safety profiles and potential for further development.

-

Pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) properties would guide formulation development and dosing strategies.

Table 4: Research Priorities for Further Development

| Research Area | Specific Investigations | Expected Outcomes |

|---|---|---|

| Chemical Synthesis | Stereoselective methodologies | Efficient, scalable synthesis routes |

| Antimicrobial Activity | Testing against resistant pathogens | Identification of specific antimicrobial applications |

| Enzyme Inhibition | Viral protease and P450 assays | Mechanism of action elucidation |

| Toxicology | In vitro and in vivo safety studies | Safety profile characterization |

| Structure Optimization | SAR studies with structural analogs | Improved potency and selectivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume